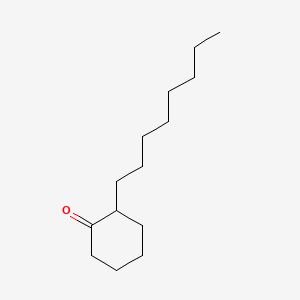

2-Octylcyclohexanone

Description

2-Octylcyclohexanone (CAS RN: 6814-21-7) is a cyclic ketone with the molecular formula C₁₄H₂₆O and a molecular mass of 210.36 g/mol. Structurally, it consists of a cyclohexanone ring substituted with an octyl chain at the 2-position. Key physical properties include a boiling point of 113–114°C at 3 Torr and a density of 0.8942 g/cm³ at 20°C .

Properties

CAS No. |

6814-21-7 |

|---|---|

Molecular Formula |

C14H26O |

Molecular Weight |

210.36 g/mol |

IUPAC Name |

2-octylcyclohexan-1-one |

InChI |

InChI=1S/C14H26O/c1-2-3-4-5-6-7-10-13-11-8-9-12-14(13)15/h13H,2-12H2,1H3 |

InChI Key |

LFSMYRNGXAHHEQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC1CCCCC1=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Octylcyclohexanone can be synthesized through a one-pot synthesis involving aldehydes and cycloketones. For instance, the reaction between n-butanal and cyclohexanone in the presence of a catalyst under hydrogen pressure can yield this compound . The reaction conditions typically involve:

Reactants: n-butanal, cyclohexanone

Catalyst: Specific catalysts such as palladium or platinum

Pressure: Hydrogen pressure around 3.5 MPa

Temperature: Elevated temperatures to facilitate the reaction

Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions: 2-Octylcyclohexanone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The octyl group can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Halogenating agents or nucleophiles under appropriate conditions.

Major Products:

Oxidation: Carboxylic acids or ketone derivatives.

Reduction: Alcohols.

Substitution: Various substituted cyclohexanone derivatives.

Scientific Research Applications

2-Octylcyclohexanone has diverse applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis for the preparation of complex molecules.

Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.

Industry: Utilized in the production of fragrances, flavors, and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-octylcyclohexanone involves its interaction with various molecular targets. As a ketone, it can participate in nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon. This reactivity is crucial in its role as an intermediate in organic synthesis. The hydrophobic octyl group also influences its interactions with lipid membranes and other hydrophobic environments.

Comparison with Similar Compounds

Comparison with Similar Compounds

This section compares 2-Octylcyclohexanone with structurally analogous alkyl-substituted cyclohexanones, focusing on molecular properties, reactivity, and safety profiles.

4-Heptylcyclohexanone (CAS RN: 16618-75-0)

- Molecular Formula : C₁₃H₂₄O

- Molecular Mass : 196.33 g/mol

- Key Differences: Alkyl Chain Length and Position: The heptyl chain at the 4-position shortens the carbon backbone by one unit compared to this compound. This reduces molecular weight and slightly decreases lipophilicity. Boiling Point: Not explicitly reported, but the shorter chain and lower molecular weight suggest a lower boiling point than this compound under equivalent pressure. Safety Profile: Safety data indicate risks of skin/eye irritation and respiratory discomfort. Recommended handling includes using personal protective equipment (PPE) and avoiding inhalation .

2-(2,7-Octadienyl)cyclohexanone

- Molecular Formula : C₁₄H₂₀O (estimated)

- Molecular Mass : ~204.31 g/mol

- Key Differences :

- Unsaturation : The octadienyl substituent introduces two double bonds, increasing reactivity (e.g., susceptibility to oxidation or Diels-Alder reactions).

- Synthetic Accessibility : Synthesized in 87% yield via alkaline hydrolysis of a precursor aldehyde, highlighting efficient preparation compared to saturated analogs .

- Physical Properties : Unsaturation likely reduces melting/boiling points due to diminished van der Waals interactions.

Cyclohexanone (Parent Compound)

- Molecular Formula : C₆H₁₀O

- Molecular Mass : 98.15 g/mol

- Key Differences: Volatility: The absence of a long alkyl chain results in a lower boiling point (155°C at 760 Torr) and higher volatility. Applications: Primarily used as a solvent and nylon precursor, whereas this compound’s lipophilicity expands its utility in specialized syntheses or surfactant formulations.

Data Table: Comparative Properties of Alkyl-Substituted Cyclohexanones

| Compound | CAS RN | Molecular Formula | Molecular Mass (g/mol) | Boiling Point (°C) | Density (g/cm³) | Key Characteristics |

|---|---|---|---|---|---|---|

| This compound | 6814-21-7 | C₁₄H₂₆O | 210.36 | 113–114 (3 Torr) | 0.8942 (20°C) | High lipophilicity; stable under storage |

| 4-Heptylcyclohexanone | 16618-75-0 | C₁₃H₂₄O | 196.33 | Not reported | Not reported | Moderate lipophilicity; irritant |

| 2-(2,7-Octadienyl)cyclohexanone | Not assigned | C₁₄H₂₀O | ~204.31 | Not reported | Not reported | Unsaturated chain; reactive sites |

| Cyclohexanone | 108-94-1 | C₆H₁₀O | 98.15 | 155 (760 Torr) | 0.9478 (20°C) | High volatility; industrial solvent |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.